5-methylsulfanyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the heterocyclization of 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . This reaction typically requires heating under reflux conditions to facilitate the formation of the desired pyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of heterocyclic synthesis and optimization of reaction conditions, such as temperature, solvent, and catalysts, are likely to be applied to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylsulfanyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfone or sulfoxide groups using common oxidizing agents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid are used to oxidize the methylsulfanyl group.
Substitution: Reagents like benzylamine (BnNH₂) can be used for substitution reactions under reflux conditions.
Major Products Formed
Oxidation: Sulfone and sulfoxide derivatives.
Substitution: Benzylamino derivatives of pyrimidinone.
Wissenschaftliche Forschungsanwendungen
5-Methylsulfanyl-3H-pyrimidin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-methylsulfanyl-3H-pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine core structure but with different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with a similar core but different functional groups.
Azolo[1,5-a]pyrimidin-7(4H)-one: Contains a fused azole ring, offering different chemical properties.
Uniqueness
5-Methylsulfanyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the methylsulfanyl group allows for targeted modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C5H6N2OS |
---|---|
Molekulargewicht |
142.18 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) |
InChI-Schlüssel |
WVUXZQFESGOSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CN=CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.